molecular formula C5H9N3 B13107969 N,N-Dimethyl-1H-pyrazol-4-amine CAS No. 28465-86-3

N,N-Dimethyl-1H-pyrazol-4-amine

Cat. No.: B13107969
CAS No.: 28465-86-3
M. Wt: 111.15 g/mol
InChI Key: GEYCAYZYEXEBQG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number 28465-87-4 and a molecular formula of C5H10ClN3 in its hydrochloride salt form . It is offered as a research chemical strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceutical development, featured in several approved drugs . Specifically, 4-aminopyrazole derivatives are frequently explored as key intermediates in the synthesis of potential therapeutic agents. Research indicates that such pyrazole-4-amine structures can be utilized to create molecules that target cyclin-dependent kinases (CDKs), which are important in cancer research . Furthermore, substituted pyrazol-4-amine compounds have been investigated for their role as autophagy modulators, presenting a potential strategy for combating cancers such as pancreatic ductal adenocarcinoma . Beyond biomedical applications, structurally similar pyrazole-amine ligands are also employed in coordination chemistry to create complexes with metals like copper(II), which can act as catalysts for polymerizations, such as of methyl methacrylate (MMA) . As a supplier, we provide this compound to enable these cutting-edge research applications. Researchers can use this compound to develop novel kinase inhibitors, explore new anticancer mechanisms, or design new catalytic systems. Please contact us for specific pricing and availability.

Properties

CAS No.

28465-86-3

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazol-4-amine

InChI

InChI=1S/C5H9N3/c1-8(2)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7)

InChI Key

GEYCAYZYEXEBQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CNN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . Another method involves the methylation of pyrazole using methylating agents such as iodomethane or bromomethane, followed by reaction with ammonia to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Condensation reactions: These reactions involve the formation of a larger molecule with the elimination of a small molecule, such as water or methanol.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide (DMF), iodomethane, bromomethane, and ammonia. Reaction conditions typically involve elevated temperatures (e.g., 100°C) and specific solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and other substituted pyrazole derivatives. These products can have various applications depending on their chemical properties and functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-1H-pyrazol-4-amine and its derivatives have shown significant potential in the development of therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

CDK Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against CDK2, an important target in cancer therapy. For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this compound showed a Ki value of 0.005 µM against CDK2, indicating high potency and selectivity over other kinases . These compounds also displayed sub-micromolar antiproliferative activity against various cancer cell lines, emphasizing their potential as anticancer agents .

Table 1: CDK Inhibition Potency of Pyrazole Derivatives

Compound NameKi (µM)SelectivityActivity Against Cancer Cell Lines (GI50)
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines0.005High0.127–0.560 μM
Other Pyrazole DerivativesVariesModerateVaries

Anti-inflammatory and Analgesic Properties

This compound has been explored for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds synthesized with this moiety have demonstrated significant inhibition of inflammation in various animal models .

Biological Activities

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects. Research indicates that pyrazole derivatives possess a wide range of pharmacological properties including:

  • Antimicrobial Activity : Several studies have reported on the synthesis of pyrazole compounds that exhibit antibacterial and antifungal activities against various pathogens .
  • Anticonvulsant Activity : Certain derivatives have shown promise in neuroprotection and anticonvulsant activity, suggesting potential applications in treating neurological disorders .

Materials Science Applications

In addition to medicinal applications, this compound is being investigated for its role in materials science, particularly in the development of energetic materials.

Energetic Materials

Recent research has focused on synthesizing derivatives such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine for use as melt-castable explosives. These compounds are characterized by their stability and performance under various conditions, making them suitable for military and industrial applications .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antipromastigote activity .

Comparison with Similar Compounds

Structural and Physical Properties

Pyrazol-4-amine derivatives exhibit diverse physical properties depending on their substituents. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key References
N,N-Dimethyl-1H-pyrazol-4-amine* N,N-dimethyl at 4-position Not reported C₅H₁₀N₃ 112.15 Extrapolated
1-Methyl-1H-pyrazol-4-amine N-methyl at 1-position Not reported C₄H₇N₃ 97.12
N,N-Diethyl-1H-pyrazol-4-amine N,N-diethyl at 4-position Not reported C₇H₁₃N₃ 139.20
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridinyl, methyl 104.0–107.0 C₁₃H₁₅N₅ 241.29
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Chloro, bis-pyrazolyl 201.2–202.3 C₁₂H₁₂ClN₇ 289.72

Notes:

  • N,N-Dimethyl derivatives generally exhibit lower melting points compared to halogenated or aromatic-substituted analogs due to reduced molecular symmetry and weaker intermolecular forces.
  • The introduction of bulky groups (e.g., pyridinyl in ) increases molecular weight and melting points, likely due to enhanced π-π stacking or hydrogen bonding.

Spectroscopic Characterization

  • 1H NMR :
    • N,N-Dimethyl groups typically resonate as singlets near δ 2.8–3.2 ppm for CH₃ protons .
    • Aromatic protons in pyridinyl-substituted analogs (e.g., δ 8.87 ppm in ) show downfield shifts due to electron-withdrawing effects.
  • 13C NMR :
    • Quaternary carbons in pyrazole rings appear near δ 140–150 ppm .
    • Methyl carbons in N,N-dimethyl derivatives resonate at δ 35–45 ppm .

Biological Activity

N,N-Dimethyl-1H-pyrazol-4-amine is a compound within the pyrazole family that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

This compound, with the molecular formula C5H8N4C_5H_8N_4, is characterized by the presence of two nitrogen atoms in its five-membered ring structure. The compound is often utilized as a building block in the synthesis of various pyrazole derivatives, which exhibit a wide range of pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Protein Kinase Inhibition : Pyrazole derivatives, including this compound, have been shown to inhibit various protein kinases, which are critical in regulating cellular processes and signaling pathways.
  • Enzyme Modulation : The compound can modulate the activity of enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their efficacy .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For instance, certain derivatives have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Potential : this compound and its derivatives have been evaluated for their anticancer effects. Some studies report sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesNotable Properties
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-aminoContains nitro groupsKnown for energetic properties
1,5-Diphenyl-4-(phenyl(1H-pyrazol-1-yl)methyl)-1H-pyrazoleSubstituted with phenyl groupsStudied for antimicrobial potential
3-MethylpyrazoleSimpler structureCommonly used as a ligand in coordination chemistry

These comparisons highlight how structural modifications can influence the biological activities of pyrazole derivatives, providing insights into their pharmacological potential.

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents .
  • Antibacterial Activity : Research on 1,5-diaryl pyrazoles revealed significant antibacterial effects against Klebsiella pneumoniae and other pathogens. The presence of aliphatic amide pharmacophores was crucial for enhancing antimicrobial activity .
  • Anticancer Activity : In vitro studies indicated that certain pyrazole derivatives exhibited potent CDK2 inhibitory activity and induced apoptosis in ovarian cancer cells. This suggests a promising avenue for developing new cancer therapies based on pyrazole scaffolds .

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